N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide
Description
This compound features a complex structure combining methanesulfonyl, tetrahydroquinoline, morpholine, thiophene, and ethanediamide moieties. The morpholine ring improves aqueous solubility, and the thiophene heterocycle contributes to π-π stacking interactions in biological targets . The ethanediamide linker may facilitate conformational flexibility, enabling optimal binding interactions. While direct pharmacological data for this compound is unavailable, its structural motifs align with compounds targeting enzymes or receptors in oncology and infectious diseases.
Properties
IUPAC Name |
N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S2/c1-33(29,30)26-8-2-4-16-6-7-17(14-18(16)26)24-22(28)21(27)23-15-19(20-5-3-13-32-20)25-9-11-31-12-10-25/h3,5-7,13-14,19H,2,4,8-12,15H2,1H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVYHVBPEAUBDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC(C3=CC=CS3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and hypothesized properties:
Key Observations:
Methanesulfonyl vs. Trifluoromethyl (T134): The target compound’s methanesulfonyl group may enhance metabolic stability compared to T134’s trifluoromethyl group, which is smaller and more lipophilic. Sulfonyl groups also improve solubility and hydrogen-bonding capacity . T134’s pyrimidine ring contrasts with the target’s tetrahydroquinoline, suggesting divergent binding modes (e.g., pyrimidine for DNA-targeting vs. tetrahydroquinoline for kinase inhibition).
Morpholine vs. Imidazolidine ( Derivatives) :
- Morpholine’s oxygen atom enhances solubility and pharmacokinetics, whereas imidazolidine’s nitrogen-rich structure may favor metal coordination or protonation-dependent activity in antimicrobial agents .
Thiophene’s electron-rich nature may improve binding to aromatic residues in enzymes .
Hypothesized Pharmacological Profiles
- Kinase Inhibition: The tetrahydroquinoline scaffold resembles ATP-binding kinase inhibitors, while the morpholine ring mimics solubility-enhancing motifs in drugs like gefitinib.
Q & A
Q. Critical Parameters :
- Temperature control (0–60°C) to avoid side reactions.
- Solvent selection (e.g., DMF for polar intermediates, DCM for non-polar steps).
- Purification via HPLC or recrystallization to achieve >95% purity .
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. Basic Characterization Workflow
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm connectivity of the tetrahydroquinoline, morpholine, and thiophene moieties. Key signals include methanesulfonyl (δ 3.0–3.5 ppm for CH₃SO₂) and thiophene protons (δ 6.8–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ at m/z 531.18) .
- Infrared Spectroscopy (IR) : Identify amide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O bands (~1150–1350 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Monitor reaction progress and purity using C18 columns with UV detection at 254 nm .
Q. Advanced Analysis :
- X-ray Crystallography : Resolve stereochemistry if crystalline derivatives are obtained .
- 2D NMR (COSY, HSQC) : Assign complex proton coupling in the morpholine-thiophene ethyl segment .
How can researchers resolve contradictions in biological activity data across different assays?
Advanced Data Contradiction Analysis
Contradictions may arise from:
Assay Variability :
- Compare results from in vitro (e.g., enzyme inhibition) vs. cellular assays (e.g., cytotoxicity). Adjust for differences in membrane permeability or metabolic stability .
Purity and Stability :
- Verify compound integrity under assay conditions (e.g., pH 7.4 buffer, 37°C) using LC-MS. Degradation products (e.g., hydrolyzed amides) may confound results .
Receptor Specificity :
- Use competitive binding assays with radiolabeled ligands (e.g., ³H-labeled antagonists) to quantify target vs. off-target interactions .
Case Study : If anti-inflammatory activity is observed in RAW264.7 macrophages but not in primary monocytes, investigate differences in receptor expression (e.g., TLR4 vs. COX-2 pathways) using qPCR or Western blot .
What computational methods predict interactions between this compound and biological targets?
Q. Advanced Computational Strategies
Molecular Docking :
- Use AutoDock Vina or Schrödinger Glide to model binding to targets like kinases or GPCRs. Prioritize docking poses with hydrogen bonds to the morpholine oxygen or thiophene sulfur .
Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to assess stability of key interactions (e.g., sulfonyl group anchoring in hydrophobic pockets) .
Pharmacophore Modeling :
- Define essential features (e.g., hydrogen bond acceptors at the ethanediamide region) to screen for analogs with improved affinity .
Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays .
How can structure-activity relationship (SAR) studies optimize this compound’s derivatives?
Q. Advanced SAR Methodology
Core Modifications :
- Replace methanesulfonyl with ethanesulfonyl to enhance lipophilicity (logP increase ~0.5 units) .
- Substitute thiophene with furan to reduce metabolic oxidation .
Substituent Screening :
- Test morpholine replacements (e.g., piperazine) to alter basicity and solubility .
Q. SAR Table for Key Derivatives :
| Derivative | Modification | Bioactivity Change (vs. Parent) | Reference |
|---|---|---|---|
| Morpholine → Piperazine | Increased basicity | ↑ Kinase inhibition (2-fold) | |
| Thiophene → Furan | Reduced CYP3A4 metabolism | ↑ Plasma half-life (t₁/₂ = 8h) | |
| Ethanediamide → Oxalamide | Added hydrogen bond acceptor | ↓ Solubility, ↑ Target affinity |
Data-Driven Optimization : Use multivariate regression to correlate structural descriptors (e.g., polar surface area, logD) with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
